3-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S2/c1-25-19(13-27-17-10-4-5-11-18(17)31-22(27)29)23-24-21(25)30-14-20(28)26-12-6-8-15-7-2-3-9-16(15)26/h2-5,7,9-11H,6,8,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWUZDOGTJSBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCCC3=CC=CC=C32)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
This compound features a dihydroquinoline moiety linked to a triazole and a benzo[d]thiazole structure. The presence of these heterocycles suggests diverse biological activities due to their ability to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones .
- Receptor Modulation : The structural components may allow the compound to bind to various receptors, influencing signal transduction pathways. This is particularly relevant in neuropharmacology where compounds targeting neurotransmitter receptors can modulate conditions like depression and anxiety .
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties. The thiazole and triazole rings are often associated with antifungal and antibacterial activities .
Table 1: Summary of Biological Activities
| Activity Type | Assessed Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| AChE Inhibition | 3e | 0.28 | |
| MAO Inhibition | 3e | 0.91 (hMAO-A) | |
| Antimicrobial | Various | Varies | |
| Cytotoxicity | 3e | Non-toxic <12.5 |
Case Studies and Research Findings
- Neuroprotective Effects : A study evaluating the neuroprotective effects of similar compounds indicated that derivatives of dihydroquinoline showed significant inhibition against acetylcholinesterase (AChE) and monoamine oxidases (MAOs). This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
- Antimicrobial Properties : Research on triazole derivatives has highlighted their effectiveness against various pathogens, including fungi and bacteria. The compound's structural components may enhance its interaction with microbial targets, leading to increased efficacy .
- Cytotoxicity Studies : In vitro studies demonstrated that while some derivatives exhibited cytotoxic effects at higher concentrations, the compound showed low toxicity at therapeutic doses, indicating a favorable safety profile for further development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below compares the target compound with structurally related derivatives:
Physicochemical Properties
- Lipophilicity: The dihydroquinoline moiety increases logP values (predicted: ~3.5), favoring blood-brain barrier penetration compared to polar thiadiazole derivatives (logP: ~2.1) .
- Thermal Stability : Triazole-thioether linkages (as in the target compound) typically exhibit melting points >200°C, higher than ester-linked analogs (~150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
